molecular formula C21H15F3N4O2 B2973289 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 955801-83-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2973289
CAS No.: 955801-83-9
M. Wt: 412.372
InChI Key: CWAQSKUAAGZKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted imidazo[1,2-b]pyridazine scaffold. The compound’s structure includes a methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring and a trifluoromethyl-substituted benzamide moiety.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-19-11-10-18-26-17(12-28(18)27-19)13-6-8-14(9-7-13)25-20(29)15-4-2-3-5-16(15)21(22,23)24/h2-12H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAQSKUAAGZKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound's structure includes an imidazo[1,2-b]pyridazine core and a trifluoromethylbenzamide moiety. The molecular formula is C22H20F3N3OC_{22}H_{20}F_3N_3O with a molecular weight of approximately 388.427 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.

This compound is believed to interact with various molecular targets, modulating their activity through enzyme inhibition or receptor antagonism. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival pathways.

Biological Activities

  • Anticancer Properties :
    • Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has shown inhibitory effects on multiple myeloma cell lines with GI50 values as low as 30 nM .
    • The compound likely acts by inhibiting key signaling pathways involved in tumor growth.
  • Neuroprotective Effects :
    • The compound has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of neurotoxic exosomes.
  • Anti-inflammatory Activity :
    • Some analogs of this compound have demonstrated anti-inflammatory properties, suggesting a broader therapeutic potential beyond oncology.

Case Studies and Research Findings

StudyFindings
In vitro studies Showed that the compound effectively inhibits cell proliferation in various cancer cell lines, with notable efficacy against multiple myeloma cells .
Mechanistic studies Indicated that the compound may disrupt critical signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.
Neuroprotection research Highlighted its role as an nSMase2 inhibitor, potentially mitigating neurodegenerative processes associated with Alzheimer's disease.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazo Core : Cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
  • Methoxylation : Introduction of the methoxy group using methanol and a suitable catalyst.
  • Trifluoromethyl Group Attachment : This step often involves halogenation followed by nucleophilic substitution reactions.

Comparison with Similar Compounds

Key Observations :

  • Substituents on the imidazo ring (e.g., methoxy, methyl, cyclopropyl) influence electronic and steric properties. For example, the 6-methoxy group in the target compound and compound 75 may enhance aqueous solubility compared to lipophilic groups like cyclopropyl .

Key Observations :

  • The methoxy-substituted compound 75 achieved 98.3% purity under mild conditions (70°C, NaOCH₃), suggesting efficient substitution .

Physicochemical and Analytical Data

Compound ID Melting Point (°C) ¹H NMR Features MS Data
Target Compound Not reported Expected signals: methoxy (δ ~3.9 ppm), trifluoromethyl (δ ~7.5–8.5 ppm) Not reported
75 () Not reported Methoxy singlet (δ 3.9 ppm), aromatic protons (δ 7.2–8.1 ppm) [M+H]⁺ m/z = 456.2
72 () 133–135 Aromatic protons (δ 7.3–8.2 ppm), piperidine signals (δ 1.5–3.5 ppm) [M+H]⁺ m/z = 430.1
78 () Not reported Morpholine protons (δ 3.6–3.8 ppm), aromatic protons (δ 7.1–8.0 ppm) [M+H]⁺ m/z = 488.2

Key Observations :

  • The methoxy group in compound 75 and the target compound produces distinct ¹H NMR signals (δ ~3.9 ppm), aiding in structural confirmation .
  • Trifluoromethyl groups in the benzamide moiety would likely exhibit characteristic ¹⁹F NMR shifts and deshielded aromatic protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.